molecular formula C31H33N5O6S B2931339 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 309968-25-0

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2931339
CAS No.: 309968-25-0
M. Wt: 603.69
InChI Key: KCVPRUMCDYABLN-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a complex substitution pattern. Its core structure includes:

  • Thioether linkage at position 5, featuring a 2-(indolin-1-yl)-2-oxoethyl chain, which may enhance metabolic stability compared to oxygen-based ethers.
  • 3,4,5-Trimethoxybenzamide moiety at the N-methyl position of the triazole, a structural motif known for modulating pharmacokinetic properties and receptor binding .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O6S/c1-5-42-23-12-10-22(11-13-23)36-27(18-32-30(38)21-16-25(39-2)29(41-4)26(17-21)40-3)33-34-31(36)43-19-28(37)35-15-14-20-8-6-7-9-24(20)35/h6-13,16-17H,5,14-15,18-19H2,1-4H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPRUMCDYABLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity, and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the indolinone moiety and various substituents enhances its pharmacological potential.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The triazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of pathways related to inflammation and cell proliferation.
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of the indolinone structure is associated with enhanced anticancer activity due to its ability to induce apoptosis in malignant cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicate significant growth inhibition:

Cell LineIC50 (µM)% Inhibition
HT-2912.578%
A37515.072%
MCF710.085%

These findings suggest that this compound has potent anticancer properties.

Protein Kinase Inhibition

The compound was also tested for its inhibitory effects on various protein kinases. It showed promising results against kinases associated with cancer progression:

Kinase% Inhibition at 10 µM
HsCK1e44%
HsHaspin42%
HsCDK939%

These results indicate that the compound may serve as a lead in developing new kinase inhibitors for cancer therapy.

Case Studies

  • Case Study on Breast Cancer : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability. The study highlighted the role of the indolinone moiety in enhancing the compound's efficacy against hormone-responsive cancers.
  • Case Study on Colorectal Cancer : Another investigation focused on HT-29 colorectal cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways, indicating a mechanism involving programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,2,4-triazole derivatives from the evidence:

Compound Key Substituents Physical/Spectral Data References
Target Compound 4-ethoxyphenyl, (indolin-1-yl-2-oxoethyl)thio, 3,4,5-trimethoxybenzamide N/A (Data not provided in evidence)
8a () 5-acetyl-6-methyl-pyridin-2-yl, phenyl, benzamide Mp: 290°C; IR: 1679, 1605 cm⁻¹ (C=O); MS: m/z 414 (M⁺)
8c () 2-phenyl-nicotinic acid ethyl ester, benzamide Mp: 210°C; IR: 1719, 1611 cm⁻¹ (C=O); MS: m/z 506 (M⁺)
7–9 () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, thione tautomer IR: νC=S at 1247–1255 cm⁻¹; No νS-H (tautomer confirmed)
2-chlorobenzylidene, 4-methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl Single-crystal X-ray R factor = 0.051
4-methoxybenzylidene, allylsulfanyl, 3,4,5-trimethoxyphenyl Synthesized via condensation; no detailed spectral data

Key Observations

Triazole Core Modifications: The target compound’s 4-ethoxyphenyl group contrasts with the 2,4-difluorophenyl group in ’s compounds, which may reduce metabolic oxidation but increase steric bulk .

Benzamide Variations :

  • The 3,4,5-trimethoxybenzamide group is shared with compounds in and , suggesting a role in enhancing binding affinity through hydrogen bonding or hydrophobic interactions .
  • In contrast, 8a–c () feature simpler benzamide or nicotinic ester groups, which may reduce synthetic complexity but limit pharmacological versatility .

Synthetic Routes :

  • The target compound’s thioether could be synthesized via S-alkylation of a triazole-thiol precursor, as seen in ’s reaction of 1,2,4-triazoles with α-halogenated ketones .
  • The indolin-1-yl-2-oxoethyl side chain might require specialized coupling reagents, analogous to the use of carbodiimide in ’s benzamide synthesis .

Tautomerism and Stability :

  • Unlike ’s compounds, which exist predominantly as thione tautomers , the target compound’s thioether group likely prevents tautomerism, improving stability under physiological conditions .

Research Implications

  • Pharmacological Potential: The 3,4,5-trimethoxybenzamide and indolin-1-yl groups suggest possible kinase or protease inhibition, building on known activities of similar triazole derivatives (e.g., antimicrobial effects in ) .
  • Optimization Strategies : Replacing the ethoxy group with halogens (e.g., 2,4-difluorophenyl in ) could enhance metabolic stability, while modifying the thioether to a sulfone might adjust solubility .

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